(E)-5-Chloro-1-penteneboronic acid
Overview
Description
(E)-5-Chloro-1-penteneboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pentene chain with a chlorine substituent at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Chloro-1-penteneboronic acid typically involves the hydroboration-oxidation of (E)-5-chloro-1-pentene. The hydroboration step is carried out using borane (BH₃) or its derivatives, such as borane-tetrahydrofuran (BH₃•THF) or diborane (B₂H₆), under an inert atmosphere. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Chloro-1-penteneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form corresponding boranes or boronates.
Substitution: The chlorine substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boranes or boronates.
Substitution: Formation of substituted penteneboronic acids with various functional groups.
Scientific Research Applications
(E)-5-Chloro-1-penteneboronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (E)-5-Chloro-1-penteneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s reactivity is influenced by the electronic and steric properties of the pentene chain and the chlorine substituent.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-Bromo-1-penteneboronic acid
- (E)-5-Iodo-1-penteneboronic acid
- (E)-5-Fluoro-1-penteneboronic acid
Uniqueness
(E)-5-Chloro-1-penteneboronic acid is unique due to the presence of the chlorine substituent, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo, iodo, and fluoro counterparts. Additionally, the chlorine substituent can influence the compound’s interaction with molecular targets, enhancing its utility in specific applications.
Properties
IUPAC Name |
[(E)-5-chloropent-1-enyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUWTLNJDUEMT-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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